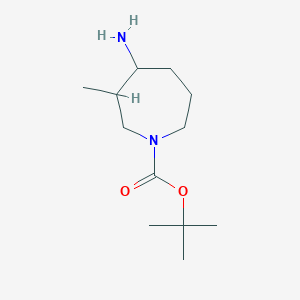

tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-amino-3-methylazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-amino-3-methylazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-3-methylazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-8-14(7-5-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWSEQIPGLDBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of tert-Butyl 4-amino-3-methylazepane-1-carboxylate?

[1][2][3][4][5]

Executive Summary

tert-Butyl 4-amino-3-methylazepane-1-carboxylate (CAS: 1823389-52-1 ) is a chiral, seven-membered nitrogen heterocycle (azepane) featuring a primary amine and a methyl substituent. It serves as a high-value intermediate in the synthesis of pharmaceutical agents, particularly in Fragment-Based Drug Discovery (FBDD) where conformationally restricted diamines are required to modulate protein-ligand binding affinities.

Unlike the more common piperidine or pyrrolidine analogs, the azepane ring introduces unique conformational flexibility (twist-chair/chair forms) that can access distinct chemical space in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

Chemical Identity & Physical Properties

| Property | Data |

| CAS Number | 1823389-52-1 |

| IUPAC Name | tert-butyl 4-amino-3-methylazepane-1-carboxylate |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Physical State | Viscous oil or low-melting solid (stereoisomer dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| pKa (Calculated) | ~10.5 (Primary Amine), -1.0 (Carbamate) |

| SMILES | CC1CN(CCCC1N)C(=O)OC(C)(C)C |

Structural & Stereochemical Analysis

The compound possesses two contiguous stereocenters at C3 and C4 , giving rise to four potential stereoisomers.[1] Control over this stereochemistry is critical for biological activity.[1]

-

Stereocenters: The relative orientation of the C3-Methyl and C4-Amino groups determines the molecular shape.

-

Diastereomers:

-

cis-isomer: The methyl and amino groups project on the same face of the ring.

-

trans-isomer: The groups project on opposite faces (typically thermodynamically favored).[1]

-

-

Conformation: The 7-membered azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. The bulky tert-butyl carbamate (Boc) group at N1 restricts ring inversion, often locking the substituents into a preferred equatorial/axial orientation to minimize 1,3-diaxial interactions.[1]

Synthetic Methodology

The most robust route to this intermediate involves the Reductive Amination of the corresponding ketone.[1] This method allows for the introduction of the amino group with partial diastereocontrol.[1]

Core Synthesis Protocol: Reductive Amination

-

Starting Material: tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate.

-

Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃).[1]

-

Solvent: Methanol (MeOH) or 2-Propanol.[1]

Step-by-Step Procedure:

-

Solution Prep: Dissolve tert-butyl 3-methyl-4-oxoazepane-1-carboxylate (1.0 equiv) in anhydrous MeOH (0.2 M concentration).

-

Imine Formation: Add Ammonium Acetate (10–15 equiv) to the solution.[1] Stir at 25°C for 1–2 hours to form the intermediate iminium species.

-

Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (1.5 equiv) portion-wise to prevent excessive foaming.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over Na₂SO₄ and concentrate.

-

Purification: The primary amine is purified via flash column chromatography (DCM/MeOH/NH₄OH gradient).[1]

Visualization: Synthesis Workflow

Figure 1: Reductive amination pathway converting the ketone precursor to the target amino-azepane.[1][2]

Chemical Reactivity Profile

This molecule is a bifunctional scaffold featuring an acid-labile protecting group (Boc) and a nucleophilic primary amine.[1]

A. Primary Amine (C4-NH₂)

The C4-amino group is the primary handle for diversification.[1]

-

Acylation/Amidation: Reacts rapidly with acid chlorides or carboxylic acids (with coupling agents like HATU/EDC) to form amides.[1] This is the standard linkage used to attach the azepane to drug cores (e.g., BCL6 modulators).[1]

-

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.[1]

-

Reductive Alkylation: Can undergo further reductive amination with aldehydes to form secondary amines.[1]

B. N-Boc Group (N1) [1]

-

Acid Deprotection: The Boc group is stable to basic and nucleophilic conditions but cleaves quantitatively in acidic media (TFA/DCM or 4M HCl in Dioxane) to yield the secondary amine salt (azepane ring nitrogen).[1]

-

Orthogonality: The Boc group allows the C4-amine to be derivatized first without affecting the ring nitrogen.

Visualization: Reactivity Pathways

Figure 2: Orthogonal reactivity profile showing C4-functionalization vs. N1-deprotection.

Applications in Drug Discovery

While often cited in patent literature alongside other cyclic amines, this specific azepane offers distinct advantages:

-

BCL6 Modulation: Derivatives of 4-amino-3-methylazepane have appeared in patents (e.g., WO2023212147A1) as ligand-directed degraders, where the azepane ring acts as a solvent-exposed linker or a core scaffold orienting binding elements.

-

Stereochemical Scanning: The methyl group at C3 locks the conformation of the ring, allowing researchers to probe the spatial requirements of a binding pocket more rigidly than with an unsubstituted azepane.[1]

References

-

ChemicalBook. (2024).[1][3] 1823389-52-1 (tert-butyl 4-amino-3-methylazepane-1-carboxylate) Properties and Suppliers. Link

-

Ambeed. (2024).[1][3][4] Product Detail: tert-Butyl 4-amino-3-methylazepane-1-carboxylate. Link

-

Google Patents. (2023).[1] WO2023212147A1 - Heterocyclic compounds as modulators of BCL6. Link

-

Combi-Blocks. (2024). Amines Catalog: tert-Butyl 4-amino-3-methylazepane-1-carboxylate. Link

Sources

- 1. Cobimetinib - Wikipedia [en.wikipedia.org]

- 2. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders - Google Patents [patents.google.com]

- 4. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Imperative of Structural Verification in Modern Drug Discovery

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-amino-3-methylazepane-1-carboxylate

In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Azepane scaffolds are privileged structures in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets.[1][2][3] The introduction of substituents, such as the methyl group in tert-Butyl 4-amino-3-methylazepane-1-carboxylate, creates stereochemical complexity that demands rigorous analytical validation. This guide serves as a comprehensive technical resource for researchers, providing a detailed predictive analysis of the key spectroscopic data points required to confirm the identity and purity of this specific azepane derivative.

While publicly available, peer-reviewed spectroscopic data for this exact 3-methyl substituted compound is limited, this document leverages extensive data from the parent molecule, tert-Butyl 4-aminoazepane-1-carboxylate, and foundational principles of spectroscopy to construct a reliable predictive framework.[4][5][6] We will dissect the anticipated outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Key Features

The target molecule, tert-Butyl 4-amino-3-methylazepane-1-carboxylate, possesses several key structural features that will give rise to characteristic spectroscopic signals: a seven-membered azepane ring, a primary amine at the C4 position, a methyl group at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The presence and specific arrangement of these features will be interrogated using the techniques outlined below.

Figure 1: Structure of tert-Butyl 4-amino-3-methylazepane-1-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

2.1 Foundational Principles & Rationale

¹H NMR spectroscopy provides the most detailed information about the hydrogen framework of a molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal. For this molecule, we anticipate a complex aliphatic region due to the flexible seven-membered ring and diastereotopic protons, which are rendered inequivalent by the chiral centers at C3 and C4.

2.2 Predicted ¹H NMR Data

The introduction of the methyl group at C3 is expected to induce notable changes compared to the parent azepane. It will appear as a doublet, coupling to the proton at C3. The C3 proton will, in turn, be a multiplet, coupled to the C3-methyl protons and the protons on C2 and C4. The signals for the Boc group and the primary amine protons are expected in their characteristic regions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| C(CH₃)₃ (Boc) | ~ 1.45 | Singlet (s) | 9H | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[7][8] |

| Azepane Ring CH₂ | 1.60 - 2.20 | Multiplets (m) | 6H | Complex, overlapping signals for the C2, C5, and C6 methylene protons. |

| NH₂ | ~ 1.80 (broad) | Broad Singlet (br s) | 2H | Primary amine protons, often broad due to quadrupole broadening and exchange. |

| C3-CH₃ | ~ 1.05 | Doublet (d) | 3H | Methyl group coupled to the single proton on C3. |

| Azepane Ring CH, CH₂ | 2.80 - 3.80 | Multiplets (m) | 5H | Protons on C3, C4, and C7, with C7 being adjacent to the electron-withdrawing carbamate nitrogen. |

2.3 Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Figure 2: Standard workflow for ¹H NMR data acquisition.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

3.1 Foundational Principles & Rationale

¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. Carbamate carbonyls and carbons attached to heteroatoms (N, O) are typically found downfield.

3.2 Predicted ¹³C NMR Data

The spectrum will be characterized by the Boc group carbons, the new methyl carbon, and the seven carbons of the azepane ring. The carbonyl carbon of the Boc group will be the most downfield signal. The carbon bearing the methyl group (C3) and the one bearing the amino group (C4) will be clearly distinguishable in the aliphatic region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Boc) | ~ 155-157 | The carbamate carbonyl carbon is significantly deshielded.[7] |

| C (CH₃)₃ (Boc) | ~ 80 | The quaternary carbon of the tert-butyl group attached to oxygen.[7] |

| C4 | ~ 55-60 | Carbon attached to the primary amino group. |

| C7 | ~ 47-52 | Carbon adjacent to the carbamate nitrogen. |

| C3 | ~ 35-40 | Aliphatic carbon bearing the methyl group. |

| C2, C5, C6 | ~ 25-35 | Aliphatic methylene carbons of the azepane ring. |

| C (CH₃)₃ (Boc) | ~ 28.5 | The three equivalent methyl carbons of the tert-butyl group.[7] |

| C3-C H₃ | ~ 15-20 | The new methyl carbon at the C3 position. |

3.3 Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048, as ¹³C has a low natural abundance.

-

-

Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction.

Mass Spectrometry (MS)

4.1 Foundational Principles & Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is an ideal technique as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺, allowing for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the exact mass to within a few parts per million (ppm).

4.2 Predicted Mass Spectrum Data

-

Molecular Formula: C₁₂H₂₄N₂O₂

-

Molecular Weight: 228.33 g/mol

-

Predicted Exact Mass [M+H]⁺: 229.1911 Da

-

Major Predicted Fragments:

-

m/z 173.13: Loss of isobutylene (-56 Da) from the Boc group.

-

m/z 129.14: Loss of the entire Boc group (-100 Da).

-

Figure 3: Predicted ESI-MS fragmentation pathway.

4.3 Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to desolvate the ions.

-

Mass Range: Scan from m/z 50 to 500.

-

Infrared (IR) Spectroscopy

5.1 Foundational Principles & Rationale

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, making IR a powerful tool for functional group identification.

5.2 Predicted IR Data

The IR spectrum will be dominated by absorptions from the N-H bonds of the amine and carbamate, the C=O of the carbamate, and the C-H bonds of the aliphatic structure.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3400 | Medium, Doublet | Primary Amine (NH₂) |

| C-H Stretch | 2850 - 2980 | Strong | Aliphatic (CH, CH₂, CH₃) |

| C=O Stretch | 1680 - 1700 | Strong | Carbamate (Boc group)[9] |

| N-H Bend | 1580 - 1650 | Medium | Primary Amine (NH₂) |

| C-N Stretch | 1160 - 1250 | Medium | Carbamate / Amine |

5.3 Experimental Protocol: ATR-IR Acquisition

-

Sample Preparation: No specific preparation is needed for a liquid sample. Place a small drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the spectrum of the sample.

-

Number of Scans: Co-add 16-32 scans for a good signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Conclusion and Data Synthesis

The structural verification of tert-Butyl 4-amino-3-methylazepane-1-carboxylate is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the specific connectivity, with the methyl group providing a key diagnostic handle. High-resolution mass spectrometry will unequivocally establish the elemental composition and molecular weight. Finally, IR spectroscopy will provide rapid confirmation of the essential functional groups, namely the primary amine and the Boc-protected secondary amine. Together, these predicted data points form a comprehensive analytical package for the unambiguous identification and quality assessment of this important synthetic building block.

References

-

Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. [Link]

-

Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ResearchGate. (2021). Scheme 2a. Synthesis of Azepines and Azepinone from substituted.... [Link]

-

PMC. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ACS Publications. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. [Link]

-

ResearchGate. (2025). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. [Link]

-

PMC. (2021). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

Pharmaffiliates. (S)-tert-Butyl 4-Aminoazepane-1-carboxylate. [Link]

-

PubChem. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. [Link]

-

RSC Publishing. (2018). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

-

PubChem. Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

- 1. nepjol.info [nepjol.info]

- 2. researchgate.net [researchgate.net]

- 3. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl 4-aminoazepane-1-carboxylate | 196613-57-7 [sigmaaldrich.com]

- 6. tert-Butyl 4-aminoazepane-1-carboxylate | 196613-57-7 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to Substituted Azepane Carboxylates: Synthesis, Stereochemistry, and Applications in Drug Discovery

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for broad exploration of chemical space and optimal interactions with a variety of biological targets. Among the diverse array of azepane derivatives, substituted azepane carboxylates have garnered significant attention as versatile building blocks and key structural motifs in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemical control, conformational analysis, and medicinal chemistry applications of this important class of molecules, tailored for researchers, scientists, and drug development professionals.

The incorporation of a carboxylate group and additional substituents onto the azepane ring provides a rich platform for synthetic diversification and the fine-tuning of physicochemical properties. These cyclic amino acid derivatives are not only crucial components of biologically active compounds but also serve as chiral building blocks in organic synthesis. The conformational rigidity imparted by the cyclic structure, combined with the specific orientation of substituents, makes them ideal for designing molecules with high affinity and selectivity for their biological targets. This guide will delve into the causal relationships behind experimental choices in the synthesis and analysis of substituted azepane carboxylates, providing field-proven insights to empower researchers in their drug discovery endeavors.

I. Synthetic Strategies for Substituted Azepane Carboxylates

The construction of the seven-membered azepane ring presents unique synthetic challenges due to less favorable entropic and enthalpic factors compared to the formation of five- and six-membered rings. Nevertheless, a variety of robust and elegant synthetic methodologies have been developed to access substituted azepane carboxylates, often with excellent control over stereochemistry.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and widely adopted strategy for the synthesis of unsaturated azepane precursors, which can be subsequently reduced to the desired saturated systems. This method typically involves the intramolecular cyclization of a diene precursor catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts.

An initial approach for preparing C5-substituted azepine-2-carboxylic acids commences with (S)-allylglycine. Following amine protection and N-alkylation with a suitable homoallyl group, ring-closing metathesis furnishes the C-5 substituted dehydroazepine-2-carboxylate. However, stereoselective reduction of the resulting olefin can be challenging, often leading to a mixture of diastereomers.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM

This protocol is a generalized procedure adapted from literature reports.

Step 1: Synthesis of the Diene Precursor

-

To a solution of an appropriate amino ester (e.g., a derivative of allylglycine) (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base (e.g., triethylamine, 1.5 eq).

-

Cool the mixture to 0 °C and add the desired homoallyl halide (e.g., homoallyl bromide) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the diene precursor.

Step 2: Ring-Closing Metathesis

-

Dissolve the diene precursor (1.0 eq) in degassed DCM to a concentration of 0.01-0.05 M. High dilution is crucial to favor the intramolecular RCM over intermolecular oligomerization.

-

Add a solution of a Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II, 2-5 mol%) in DCM.

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture and purify the crude product by column chromatography to afford the unsaturated azepine.

Step 3: Reduction to the Azepane

-

Dissolve the unsaturated azepine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C) (10 wt%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude azepane, which can be further purified if necessary.

Ring Expansion Reactions

Ring expansion strategies provide an alternative and often elegant route to the azepane core by expanding a pre-existing smaller ring, such as a pyrrolidine or piperidine. These methods can offer unique stereochemical outcomes and access to diverse substitution patterns.

A notable example is the N-bromosuccinimide-induced aminocyclization-aziridine ring-expansion cascade. This highly stereoselective approach allows for the synthesis of functionalized azepanes from linear olefinic aziridines. Another powerful method involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepine system. This process, mediated by blue light at room temperature, offers a versatile entry to polysubstituted azepanes from readily available starting materials.

A photochemical two-step formal [5+2] cycloaddition has also been developed, involving the condensation of pyrrolidinone with an aldehyde followed by a photochemical Fries-like rearrangement to form an azepinone. This method allows for the construction of densely functionalized azepane derivatives.

Cycloaddition Reactions

Cycloaddition reactions represent another important class of transformations for the construction of the azepane ring. A [3+2+2] cycloaddition of activated aziridines with two alkyne molecules, catalyzed by hexafluoroantimonic acid (HSbF₆), provides a mild and general route to diversely substituted azepine derivatives. This method exhibits excellent functional-group tolerance and good levels of chemo- and regioselectivity.

Asymmetric Synthesis of Specifically Substituted Azepane Carboxylates

For drug discovery projects, the ability to synthesize specific stereoisomers is often paramount. A robust asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, with the key step being an oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate. This step stereoselectively generates the C2 and C5 substituents. This synthesis is scalable and allows for late-stage elaboration at the C5 position, which is highly advantageous for structure-activity relationship (SAR) studies.

Diagram: Synthetic Workflow for (2S,5S)-5-Substituted Azepane-2-Carboxylates

Caption: A streamlined workflow for the asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylates.

II. Stereochemical Considerations and Conformational Analysis

The biological activity of substituted azepane carboxylates is intimately linked to their three-dimensional structure. Therefore, controlling stereochemistry during synthesis and understanding the conformational preferences of the azepane ring are critical aspects of their development as therapeutic agents.

Stereoselective Synthesis

As highlighted in the previous section, methods such as the oxidative cleavage of bicyclic intermediates and asymmetric lithiation-conjugate addition sequences have been successfully employed to achieve high levels of stereocontrol in the synthesis of polysubstituted azepanes. The choice of chiral auxiliaries, catalysts, and reaction conditions plays a pivotal role in determining the stereochemical outcome of these transformations.

Conformational Landscape of the Azepane Ring

The seven-membered azepane ring is inherently flexible and can adopt a variety of conformations, with the most common being the chair, boat, and twist-boat forms. The introduction of substituents can significantly influence the conformational equilibrium, stabilizing certain conformations over others. This conformational bias is often a key determinant of a molecule's interaction with its biological target.

The conformational effects of substituents can be investigated using a combination of experimental and computational techniques.

Experimental Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying the conformational preferences of azepanes in solution. Coupling constants and Nuclear Overhauser Effect (NOE) data can provide valuable insights into the relative orientation of substituents and the overall ring conformation.

-

Single-Crystal X-ray Diffraction: This technique provides a definitive picture of the solid-state conformation of a molecule.

Computational Modeling:

-

Conformational Search: Systematic or random searches of the conformational space are performed to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using methods like Density Functional Theory (DFT) to determine their populations at a given temperature.

Interestingly, selective monofluorination has been shown to be an effective strategy for regulating the conformation of substituted azepanes, biasing the ring towards a single major conformation.

Diagram: Conformational Analysis Workflow

Caption: A workflow illustrating the combined computational and experimental approach to conformational analysis.

III. Applications in Medicinal Chemistry and Drug Discovery

Substituted azepane carboxylates and related azepane derivatives have demonstrated a wide range of pharmacological activities, making them valuable scaffolds in drug discovery. To date, more than 20 azepane-based drugs have been approved by the FDA for treating various diseases.

The azepane motif is present in compounds with diverse therapeutic applications, including:

-

Anticancer Agents: The azepane-2,4-dione scaffold has shown promise in the development of novel inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

-

Antidiabetic Drugs: Tolazamide, an oral blood glucose-lowering drug, contains an azepane substructure.

-

Antihistamines: The marketed drug Azelastine is a potent, second-generation histamine antagonist featuring an azepane ring.

-

Neuropharmacological Agents: A chiral bicyclic azepane has been identified as a potent inhibitor of monoamine transporters, suggesting its potential for treating neuropsychiatric disorders.

-

Enzyme Inhibitors: The naturally occurring azepane derivative, (-)-balanol, is a potent ATP-competitive inhibitor of protein kinase C.

The versatility of the azepane scaffold, coupled with the ability to introduce diverse functionality through the carboxylate group and other substituents, makes it a highly attractive starting point for the design of new therapeutic agents. The conformational flexibility of the seven-membered ring allows for the optimization of binding to a wide range of biological targets.

Conclusion

Substituted azepane carboxylates represent a fascinating and synthetically accessible class of molecules with significant potential in drug discovery. The continued development of novel and efficient synthetic methodologies, particularly those that provide precise stereochemical control, is crucial for unlocking the full therapeutic potential of this scaffold. A thorough understanding of the conformational behavior of the azepane ring, achieved through a synergistic combination of experimental and computational techniques, is essential for the rational design of potent and selective drug candidates. As our understanding of the structure-activity relationships of azepane-containing compounds deepens, we can anticipate the emergence of new and innovative medicines based on this privileged heterocyclic motif.

References

- Wishka, D. G., Bédard, M., Brighty, K. E., Buzon, R. A., Farley, K. A., Fichtner, M. W., Kauffman, G. S., Kooistra, J., Lewis, J. G., O'Dowd, H., Samardjiev, I. J., Samas, B., Yalamanchi, G., & Noe, M. C. (2011). An Asymmetric Synthesis of (2S,5S)-5

Safety and handling information for tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Executive Summary & Chemical Identity[1]

tert-Butyl 4-amino-3-methylazepane-1-carboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). As a chiral, substituted azepane, it serves as a critical scaffold for introducing conformational constraints into drug candidates.[1]

Due to its status as a research chemical, comprehensive toxicological data is often extrapolated from structural analogs (e.g., tert-butyl 4-aminoazepane-1-carboxylate). This guide applies Structure-Activity Relationship (SAR) principles to establish a robust safety protocol.

Physicochemical Profile[1][3][4][5][6][7][8]

| Property | Value / Description | Source/Derivation |

| CAS Registry Number | Not widely listed (Analog: 196613-57-7) | Research Grade |

| Molecular Formula | C₁₂H₂₄N₂O₂ | Calculated |

| Molecular Weight | 228.33 g/mol | Calculated |

| Physical State | Viscous liquid or low-melting solid | Analog-based |

| Solubility | Soluble in DCM, MeOH, DMSO; Low water solubility | Lipophilic Boc-group |

| pKa (Conjugate Acid) | ~10.5 (Primary amine at C4) | Estimated |

| Stability | Air-sensitive (amine), Hygroscopic | Chemical Class |

Hazard Identification & Risk Assessment

While specific toxicological studies for this isomer may be absent from public registries, the functional groups (primary amine, carbamate) dictate the following GHS classifications based on Read-Across Toxicology .

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

-

Acute Toxicity (Oral): Category 4 (H302) - Potential based on azepane class data.

Critical Hazards

-

Corrosivity/Irritation: The free primary amine at position 4 is basic and capable of causing chemical burns or severe irritation to mucous membranes.

-

Sensitization: Like many diamine intermediates, prolonged exposure may induce skin sensitization.

-

Reactivity: Incompatible with strong oxidizing agents and strong acids (which trigger rapid Boc-deprotection and gas evolution).

Safe Handling & Storage Protocols

Engineering Controls[9][13]

-

Primary Barrier: All handling involving open containers must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) where possible to prevent amine oxidation and carbonate formation (reaction with atmospheric CO₂).

Personal Protective Equipment (PPE)[14]

-

Eye/Face: Chemical splash goggles. Face shield recommended during synthesis steps involving corrosive reagents (e.g., TFA).

-

Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is required when handling solutions in penetrating solvents like DCM or DMSO.

-

Body: Lab coat with chemical-resistant cuffs; closed-toe shoes.

Storage Conditions

-

Temperature: 2–8 °C (Refrigerated).

-

Environment: Store under inert gas (Argon preferred).

-

Container: Amber glass vials with Teflon-lined caps to prevent photodegradation and moisture ingress.

Experimental Workflow: Synthesis & Deprotection

The following workflows outline the safe handling of this compound during its generation (via reductive amination) and its downstream usage (Boc-deprotection).

Workflow 1: Reductive Amination (Synthesis)

Context: Synthesis from tert-butyl 3-methyl-4-oxoazepane-1-carboxylate using Sodium Cyanoborohydride (NaCNBH₃).

Safety Critical Point: NaCNBH₃ is highly toxic and releases fatal HCN gas if exposed to acid.

Figure 1: Safety workflow for the synthesis of the amine via reductive amination, highlighting the cyanide hazard control zone.

Workflow 2: Boc-Deprotection (Usage)

Context: Removing the protecting group to liberate the secondary amine for further functionalization.

Protocol:

-

Dissolution: Dissolve substrate in Dichloromethane (DCM).

-

Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at 0 °C. Caution: Exothermic.

-

Gas Evolution: The reaction releases Isoobutylene and CO₂. Ensure venting is active to prevent pressure buildup.

-

Workup: Quench with saturated NaHCO₃ or NaOH. Caution: Vigorous foaming.

Emergency Response Procedures

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][3][4]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2][3] Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to potential corrosivity.

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including respiratory protection if aerosolized.

-

Neutralize: Absorb with an inert material (vermiculite or sand). If the spill involves the deprotected amine, use a weak acid neutralizer (citric acid).

-

Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic."

References

-

World Intellectual Property Organization (WIPO). (2023). Heterocyclic compounds as modulators of bcl6 as ligand directed degraders. WO2023212147A1.[5] (Describes the synthesis of tert-butyl 4-amino-3-methylazepane-1-carboxylate via reductive amination). Link

-

PubChem. (n.d.).[6] tert-Butyl 4-aminoazepane-1-carboxylate (Analogous Compound Safety Data). National Library of Medicine. Link

-

Sigma-Aldrich. (2025).[4] Safety Data Sheet: tert-Butyl 4-aminoazepane-1-carboxylate. MilliporeSigma.[5][4] Link

-

BenchChem. (2025).[4] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. ereztech.com [ereztech.com]

- 5. WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders - Google Patents [patents.google.com]

- 6. Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 22121934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Purification techniques for tert-Butyl 4-amino-3-methylazepane-1-carboxylate

As a Senior Application Scientist, navigating the purification of bifunctional building blocks requires a deep understanding of their physicochemical liabilities. tert-Butyl 4-amino-3-methylazepane-1-carboxylate (CAS: 1823389-52-1) presents a classic "dual-nature" challenge in organic synthesis and drug development[1].

This molecule features a highly basic primary amine at the C4 position and an acid-labile tert-butyloxycarbonyl (Boc) protected secondary amine at the N1 position. Standard purification techniques often fail here: unmodified silica gel leads to severe peak tailing and irreversible binding of the primary amine, while standard acidic reverse-phase conditions (e.g., 0.1% TFA) risk premature cleavage of the Boc group during fraction concentration[2],[3].

This application note provides a comprehensive, field-validated guide to purifying this compound, ensuring high recovery and >98% purity without compromising structural integrity.

Chemical Profiling & The Causality of Degradation

To design a self-validating purification system, we must first understand the mechanistic pathways that lead to product loss. The Boc group is a carbamate that is exceptionally stable to bases and nucleophiles but highly susceptible to acid-catalyzed fragmentation[3].

When exposed to strong acids (like Trifluoroacetic Acid or HCl), the carbonyl oxygen of the Boc group becomes protonated. This triggers the cleavage of the tert-butyl-oxygen bond, releasing a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates into the free azepane diamine[2],[3].

Acid-catalyzed Boc deprotection pathway to be strictly avoided during purification.

Because standard silica gel is inherently acidic (pH ~4.5–5.5) and standard HPLC utilizes 0.1% TFA, we must engineer our purification environments to remain strictly basic or neutral[4].

Strategic Purification Workflow

The selection of the purification method depends entirely on the scale of the reaction and the required purity of the final product. The decision matrix below outlines an orthogonal approach, utilizing mild acid-base extraction as a preliminary cleanup, followed by either amine-modified normal phase chromatography or high-pH preparative HPLC.

Strategic purification workflow for tert-Butyl 4-amino-3-methylazepane-1-carboxylate.

Self-Validating Experimental Protocols

Protocol A: Mild Acid-Base Extraction (Pre-Purification)

Causality: While 1M HCl is standard for amine extractions, prolonged exposure at room temperature can cause partial Boc cleavage[3]. We utilize 10% aqueous citric acid (pH ~2.5). This is a weak organic acid that is sufficiently acidic to protonate the primary aliphatic amine (pKa ~9.5) and drive it into the aqueous layer, but mild enough to leave the Boc carbamate completely intact.

-

Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Acidic Extraction: Wash the organic layer with 10% aqueous citric acid (

mL).-

Validation Step: Spot both the organic and aqueous layers on a TLC plate. Stain with Ninhydrin and heat. A purple spot in the aqueous lane confirms the primary amine has been successfully extracted.

-

-

Basification: Combine the aqueous acidic layers and cool to 0°C in an ice bath. Slowly add solid Sodium Carbonate (

) until the pH reaches 10.-

Causality: Solid

is preferred over NaOH to prevent localized spikes of extreme alkalinity and to control the exothermic neutralization safely.

-

-

Organic Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (

mL). -

Drying & Concentration: Dry the combined DCM layers over anhydrous

, filter, and concentrate in vacuo at a bath temperature not exceeding 35°C.

Protocol B: Amine-Deactivated Flash Chromatography

Causality: Free silanol groups (-Si-OH) on standard silica gel act as Brønsted acids, forming strong hydrogen bonds and ionic interactions with the C4 primary amine, leading to streaking and poor recovery[4]. By pre-treating the silica and mobile phase with 1% Triethylamine (TEA), we competitively bind and neutralize these active silanol sites.

-

Mobile Phase Preparation: Prepare a solvent system of DCM/Methanol (MeOH) ranging from 100:0 to 90:10. Add exactly 1% (v/v) Triethylamine to all solvent mixtures[4],[5].

-

Column Packing: Slurry-pack standard silica gel (60 Å, 230-400 mesh) using the 100% DCM + 1% TEA solution. Flush the column with at least 2 column volumes (CV) of this solvent to fully deactivate the silica.

-

Sample Loading: Dissolve the extracted product from Protocol A in a minimum volume of DCM and load it onto the column.

-

Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout).

-

Fraction Analysis: Analyze fractions via TLC (DCM:MeOH:TEA 90:9:1). Visualize using a Ninhydrin dip.

-

Validation Step: Perform a 2D-TLC on a representative fraction. If the compound elutes as a single, tight, non-streaking spot in both dimensions, silanol deactivation was successful, and no on-column degradation occurred.

-

Protocol C: High-pH Preparative Reverse-Phase HPLC

Causality: For final polishing to >99% purity, reverse-phase HPLC is unmatched. However, standard 0.1% TFA mobile phases will concentrate during lyophilization, dropping the pH drastically and destroying the Boc group[2]. Using a 10 mM Ammonium Bicarbonate (

-

System Setup: Equip the Prep-HPLC with a C18 column (e.g., 5 µm, 150 x 21.2 mm) and an Evaporative Light Scattering Detector (ELSD), as aliphatic azepanes lack strong UV chromophores.

-

Mobile Phases:

-

Buffer A: 10 mM

in Milli-Q water, adjusted to pH 9.5 with dilute ammonium hydroxide. -

Buffer B: HPLC-grade Acetonitrile (MeCN).

-

-

Gradient: Run a linear gradient from 5% B to 80% B over 20 minutes at a flow rate of 15 mL/min.

-

Fraction Collection: Collect peaks triggered by the ELSD signal.

-

Concentration: Lyophilize the fractions directly. The

buffer is volatile and will sublime completely under high vacuum, leaving the pure free-base amine without residual salt.-

Validation Step: Analyze the final lyophilized powder via LC-MS. Confirm the presence of the intact mass

and the strict absence of the

-

Quantitative Data & Method Comparison

To assist in selecting the appropriate purification strategy, the following table summarizes the expected quantitative outcomes and operational parameters for each method described above.

| Purification Method | Typical Recovery (%) | Typical Final Purity (%) | Scalability | Primary Use Case |

| Mild Acid-Base Extraction | 85 – 95% | 75 – 85% | Multi-kilogram | Bulk removal of neutral/acidic impurities; pre-treatment. |

| Amine-Modified Flash (TEA) | 70 – 85% | 90 – 95% | 1g to 100g | Intermediate purification; removal of structurally similar basic byproducts. |

| High-pH Prep-HPLC | 60 – 75% | > 99% | < 1g to 5g | Final polishing for biological assays or sensitive downstream coupling. |

References

Sources

Asymmetric Synthesis of tert-Butyl 4-amino-3-methylazepane-1-carboxylate Enantiomers

Topic: Asymmetric synthesis of tert-Butyl 4-amino-3-methylazepane-1-carboxylate enantiomers Content Type: Application Note & Protocol

Abstract

This application note details a robust, modular protocol for the asymmetric synthesis of tert-butyl 4-amino-3-methylazepane-1-carboxylate enantiomers. Unlike traditional resolution methods which suffer from max 50% yield, this de novo asymmetric route utilizes a diastereoselective crotylation coupled with Ring-Closing Metathesis (RCM) to establish the (3R,4S) and (3S,4R) stereocenters with high fidelity (>95% ee). This scaffold is a critical pharmacophore in the development of protease inhibitors, GPCR ligands (e.g., Somatostatin agonists), and Rho-kinase inhibitors.

Introduction

The azepane (homopiperidine) ring is a privileged structure in medicinal chemistry, offering a flexible seven-membered scaffold that positions substituents in unique vectors compared to their five- and six-membered counterparts.[1] Specifically, the 4-amino-3-methylazepane core provides a constrained diamine motif essential for fine-tuning the pharmacokinetic and binding profiles of drug candidates.[1]

Synthesizing this scaffold with precise stereocontrol is challenging due to the flexibility of the seven-membered ring and the difficulty of remote stereocenter induction. This protocol overcomes these hurdles by establishing the stereochemistry on a linear precursor using Brown’s Asymmetric Crotylation , followed by a high-dilution Ring-Closing Metathesis (RCM) to forge the macrocycle.[1]

Key Advantages of This Protocol

-

Stereodivergent: Access to all four stereoisomers by selecting the appropriate chiral crotylborane reagent.[1]

-

Scalability: Avoids chiral HPLC resolution of late-stage intermediates.

-

Purity: Self-purging steps minimize diastereomeric impurities.[1]

Retrosynthetic Analysis

The strategy relies on disconnecting the C5–C6 bond via RCM and the C3–C4 bond via asymmetric crotylation.

Figure 1: Retrosynthetic logic flow from the target azepane back to commercially available N-Boc-glycinal.[1]

Detailed Experimental Protocol

Phase 1: Stereoselective Construction of the Linear Core

Objective: Synthesis of (2S,3R)-tert-butyl (2-hydroxy-3-methylpent-4-en-1-yl)carbamate. Mechanism: Brown Asymmetric Crotylation using (+)-B-methoxydiisopinocampheylborane derived reagents allows for the predictable setting of the anti or syn relationship between the hydroxyl and methyl groups.[1]

Reagents

-

N-Boc-glycinal (freshly prepared or commercial)[1]

-

(+)-B-Methoxydiisopinocampheylborane [(+)-Ipc2BOMe][1]

-

trans-2-Butene (for anti product) or cis-2-Butene (for syn product)[1]

-

n-Butyllithium (2.5 M in hexanes)[1]

-

THF (anhydrous), NaOH (3M), H2O2 (30%)

Procedure

-

Reagent Preparation: In a flame-dried flask under Ar, dissolve trans-2-butene (1.2 equiv) in THF at -78°C. Add n-BuLi (1.2 equiv) dropwise and stir for 30 min. Add (+)-Ipc2BOMe (1.2 equiv) and stir for 1 h to generate the (E)-crotylborane reagent in situ.[1] Add BF3[1]·OEt2 (1.3 equiv).[1]

-

Addition: Add a solution of N-Boc-glycinal (1.0 equiv) in THF dropwise at -78°C.

-

Incubation: Stir the mixture at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

-

Oxidative Workup: Cool to 0°C. Cautiously add 3M NaOH (3 equiv) followed by 30% H2O2 (excess). Reflux for 1 hour to cleave the boron auxiliary.

-

Extraction: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the chiral alcohol.

Checkpoint: Analyze by chiral HPLC. Target >95% ee and >10:1 dr.

Phase 2: Nitrogen Installation and N-Allylation

Objective: Conversion of the alcohol to the protected amine with stereochemical inversion (Mitsunobu) and installation of the RCM handle. Target Structure: tert-Butyl allyl(2-azido-3-methylpent-4-en-1-yl)carbamate.[1]

Procedure

-

Mesylation: Dissolve the alcohol from Phase 1 in DCM at 0°C. Add Et3N (2.0 equiv) and MsCl (1.2 equiv). Stir 1 h. Quench with NaHCO3, extract, and concentrate to give the crude mesylate.

-

Azidation (Inversion): Dissolve the mesylate in DMF. Add NaN3 (3.0 equiv) and heat to 60°C for 6 hours. (Note: This proceeds with inversion of configuration at C2).

-

Safety: Azides are potentially explosive.[1] Use a blast shield and keep concentration low.

-

-

N-Allylation:

-

Dissolve the crude azide (containing the NH-Boc group) in anhydrous DMF at 0°C.[1]

-

Add NaH (60% dispersion, 1.5 equiv) carefully. Stir 30 min.

-

Add Allyl Bromide (1.5 equiv) dropwise.[1] Warm to RT and stir 3 hours.

-

Workup: Quench with sat. NH4Cl, extract with Et2O, dry, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).[1]

-

Phase 3: Ring-Closing Metathesis (RCM)

Objective: Cyclization to form the 7-membered azepene ring.[1] Critical Parameter: High dilution (0.005 M) is mandatory to prevent intermolecular dimerization.[1]

Reagents

-

Grubbs 2nd Generation Catalyst (5 mol%)

-

Dichloromethane (degassed, anhydrous)

Procedure

-

Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser. Establish an Argon atmosphere.

-

Solvent: Add degassed DCM to achieve a substrate concentration of 5 mM (e.g., 1 mmol substrate in 200 mL DCM).

-

Cyclization: Add Grubbs II catalyst (5 mol%) in one portion. Reflux (40°C) for 12–24 hours.

-

Monitoring: Monitor by TLC/LC-MS for the disappearance of the linear diene.

-

Quench: Add DMSO (50 equiv relative to catalyst) and stir open to air for 12 hours to deactivate the catalyst (or use commercially available scavenger resins).

-

Purification: Concentrate and purify via flash chromatography.

-

Product:tert-Butyl 4-azido-3-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate.[1]

-

Phase 4: Hydrogenation and Final Isolation

Objective: Reduction of the alkene and the azide to yield the final amine.

Procedure

-

Reaction: Dissolve the RCM product in MeOH. Add 10% Pd/C (20 wt% loading).

-

Hydrogenation: Stir under H2 atmosphere (balloon pressure, 1 atm) for 16 hours.

-

Note: This step simultaneously reduces the C5-C6 alkene and the C4-azide to the amine.[1]

-

-

Workup: Filter through a pad of Celite to remove Pd.[1] Rinse with MeOH.[1]

-

Concentration: Evaporate solvent to yield the crude amine.

-

Final Salt Formation (Optional but Recommended): Dissolve in Et2O and add 1M HCl in Et2O to precipitate the hydrochloride salt. This ensures high chemical stability and purity.[1]

Analytical Data & Quality Control

Expected Data Profile (for 3R,4S isomer)

| Parameter | Specification | Method |

| Appearance | White to off-white solid (HCl salt) | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Chiral Purity | > 98% ee | Chiral SFC (Chiralpak AD-H) |

| MS (ESI) | [M+H]+ = 229.18 (Free base) | LC-MS |

| 1H NMR | Diagnostic signals: N-Boc (1.45 ppm, s), C3-Me (0.95 ppm, d), C4-H (multiplet) | 400 MHz, DMSO-d6 |

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Low Yield in RCM | Dimerization due to high concentration | Ensure concentration is strictly ≤ 5 mM. Add catalyst in two portions. |

| Poor Diastereoselectivity (Step 1) | Temperature fluctuation during crotylation | Maintain -78°C strictly during addition and initial stirring. Use a cryostat.[1] |

| Incomplete Azide Reduction | Catalyst poisoning | Use fresh Pd/C. Ensure sulfur residues from previous steps (if any) are removed.[1] |

Workflow Diagram

Figure 2: Sequential workflow for the synthesis of the target azepane.

References

-

General Azepane Synthesis via Lithiation: Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of Boc-protected 2-Substituted and 2,6-Disubstituted Piperidines and Azepanes. Journal of Organic Chemistry.

-

Brown Asymmetric Crotylation Protocol: Brown, H. C., & Bhat, K. S. (1986). Chiral Synthesis via Organoboranes.[1] 7. Diastereoselective and Enantioselective Synthesis of erythro- and threo-β-methylhomoallyl alcohols. Journal of the American Chemical Society.[1]

-

RCM for 7-Membered Nitrogen Heterocycles: Grubbs, R. H., & Miller, S. J. (1995). Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis. Journal of the American Chemical Society.[1]

-

Synthesis of 4-Aminoazepane Scaffolds (Analogous Methods): Journal of Medicinal Chemistry, 2013, 56(21), 8521–8532. (Synthesis of Cathepsin K Inhibitors containing the 4-aminoazepane core).

-

Commercial Availability & Properties: PubChem Compound Summary for CID 18946151: tert-Butyl 4-aminoazepane-1-carboxylate.[1]

Sources

Application Note: Derivatization Protocols for the Primary Amino Group in tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Introduction & Scaffold Overview

tert-Butyl 4-amino-3-methylazepane-1-carboxylate (CAS: 1823389-52-1)[1] is a highly versatile, conformationally restricted 7-membered heterocyclic building block utilized in modern drug discovery. The scaffold features an N-Boc protected secondary amine at the azepane ring nitrogen, allowing for the selective derivatization of the primary amine at the C4 position.

A critical structural feature of this molecule is the methyl group at the C3 position. This adjacent substitution introduces significant steric hindrance around the C4 primary amine, which dramatically influences its nucleophilicity. Standard derivatization protocols often fail or result in poor yields when applied to this scaffold. This application note details highly optimized, field-proven methodologies for amidation, reductive amination, and sulfonylation, specifically tailored to overcome the steric constraints of the 3-methylazepane system.

Causality in Experimental Design: Overcoming Steric Hindrance

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe. The protocols below are designed as self-validating systems, ensuring that intermediate steps confirm the integrity of the reaction.

-

Amidation (HATU vs. EDC/HOBt): The steric bulk of the C3-methyl group impedes nucleophilic attack by the C4-amine on standard activated esters. Therefore, HATU is selected over traditional carbodiimides like EDC. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt facilitates an intramolecular hydrogen-bonding transition state, which accelerates the coupling and effectively overcomes the steric resistance of the azepane ring .

-

Reductive Amination (NaBH(OAc)₃ vs. NaBH₄): Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and frequently leads to over-alkylation (yielding tertiary amines). Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred method. The mildly acidic conditions (using acetic acid) facilitate imine formation despite the steric hindrance, while the electron-withdrawing acetoxy groups make NaBH(OAc)₃ a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde or ketone .

-

Sulfonylation (DMAP Catalysis): Sulfonyl chlorides are highly electrophilic but generate hydrochloric acid (HCl) as a byproduct, which risks premature cleavage of the acid-sensitive Boc protecting group. Pyridine is utilized as an acid scavenger. More importantly, 4-dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is reactive enough to drive the sulfonylation of the hindered C4-amine to completion .

Workflow Visualization

Divergent derivatization pathways for tert-Butyl 4-amino-3-methylazepane-1-carboxylate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the three derivatization pathways, providing a quick-reference benchmark for expected outcomes.

| Reaction Type | Reagents & Equivalents | Base / Catalyst | Solvent | Temp | Time | Expected Yield |

| Amidation | R-COOH (1.2 eq), HATU (1.5 eq) | DIPEA (3.0 eq) | DMF | 25 °C | 4–12 h | 80–95% |

| Reductive Amination | R-CHO (1.2 eq), NaBH(OAc)₃ (1.5 eq) | AcOH (1.0 eq) | DCE | 25 °C | 12–16 h | 70–85% |

| Sulfonylation | R-SO₂Cl (1.2 eq) | Pyridine (3.0 eq), DMAP (0.1 eq) | DCM | 0 °C to 25 °C | 2–6 h | 85–98% |

Experimental Protocols

Protocol A: Amidation via HATU Coupling

Objective: Synthesize a stable amide linkage at the C4 position.

-

Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.2 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.5 mmol, 570 mg) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL).

-

Validation Step 1: Stir the mixture at room temperature for 15 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.

-

Amine Addition: Add tert-Butyl 4-amino-3-methylazepane-1-carboxylate (1.0 mmol, 228 mg) as a solution in DMF (1.0 mL) dropwise to the activated ester mixture.

-

Reaction Monitoring: Stir at room temperature. Monitor the reaction via LC-MS. Self-Validation: Look for the disappearance of the amine mass peak (

) and the appearance of the product mass. Due to steric hindrance, allow up to 12 hours for complete conversion. -

Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, water (10 mL), and brine (10 mL) to remove DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination

Objective: Alkylate the primary amine while preventing over-alkylation and preserving basicity.

-

Imine Formation: Dissolve tert-Butyl 4-amino-3-methylazepane-1-carboxylate (1.0 mmol, 228 mg) and the target aldehyde (1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE) (8.0 mL). Add glacial acetic acid (1.0 mmol, 57 µL).

-

Validation Step 1: Stir the mixture at room temperature for 2 hours. Self-Validation: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the formation of the iminium intermediate before adding the reducing agent.

-

Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) in small portions to manage the mild exotherm and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Workup: Carefully quench with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM) (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH containing 1% NH₄OH to prevent streaking of the secondary amine).

Protocol C: Sulfonylation

Objective: Install a sulfonamide group, acting as a strong hydrogen bond donor/acceptor.

-

Preparation: Dissolve tert-Butyl 4-amino-3-methylazepane-1-carboxylate (1.0 mmol, 228 mg) in anhydrous DCM (5.0 mL). Add Pyridine (3.0 mmol, 242 µL) and DMAP (0.1 mmol, 12 mg).

-

Electrophile Addition: Cool the solution to 0 °C using an ice bath. Dissolve the sulfonyl chloride (1.2 mmol) in DCM (2.0 mL) and add it dropwise over 10 minutes.

-

Validation Step 1: The addition of DMAP should cause an immediate color change (often yellow/orange) indicating the formation of the sulfonylpyridinium intermediate.

-

Reaction Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC (Ninhydrin stain). Self-Validation: The primary amine starting material will stain a deep purple/blue with Ninhydrin, whereas the sulfonamide product will not stain strongly, allowing for easy visual confirmation of conversion.

-

Workup: Dilute with DCM (15 mL). Wash with saturated aqueous CuSO₄ (2 × 10 mL) to selectively remove pyridine (visible as a blue aqueous complex). Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel chromatography (Hexanes/EtOAc).

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Liu, W., Chen, J., & Su, W. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(04), e355-e381. URL:[Link]

Sources

Protecting group strategies for tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Application Note & Protocol Guide | Version 2.0

Part 1: Strategic Overview

The Scaffold & The Challenge

The tert-Butyl 4-amino-3-methylazepane-1-carboxylate (CAS: 196613-57-7) is a high-value pharmacophore scaffold. Its seven-membered azepane ring, constrained by the 3-methyl group, acts as a rigid conformational lock, often mimicking

The primary synthetic challenge lies in its diamine duality :

-

N1 (Ring Nitrogen): Capped with a tert-butyloxycarbonyl (Boc) group.[1] This is the "Anchor" protecting group—stable to basic conditions and nucleophiles, ensuring ring integrity during downstream derivatization.

-

N4 (Exocyclic Amine): The primary reactive site. This amine requires orthogonal protection that allows selective manipulation without disturbing the N1-Boc anchor.

The "Boc-Anchor" Strategy

In drug development workflows, the N1-Boc group is typically retained until the final stage (Late-Stage Deprotection). Therefore, all strategies for the N4 position must be Boc-compatible .

| Strategy | N4-Protecting Group | Deprotection Condition | Orthogonality with N1-Boc | Application |

| Base-Labile | Fmoc (Fluorenylmethoxycarbonyl) | 20% Piperidine/DMF | Excellent | Solid-phase synthesis (SPPS); Library generation. |

| Hydrogenolysis | Cbz (Benzylozycarbonyl) | H₂, Pd/C | Good (Caution required*) | Scale-up; avoiding secondary amines. |

| Metal-Catalyzed | Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄, PhSiH₃ | Excellent | Complex natural product synthesis; DNA-encoded libraries. |

| Acid-Labile | Trt (Trityl) / Mmt | 1% TFA / DCM | Poor (Kinetic selectivity only) | Not Recommended due to Boc sensitivity. |

*Note: Prolonged hydrogenolysis can sometimes affect Boc groups or reduce the azepane ring if aromatic substituents are present, though rare under standard conditions.

Part 2: Experimental Protocols

Protocol A: Orthogonal N4-Fmoc Protection

Use Case: Preparing the scaffold for Solid-Phase Peptide Synthesis (SPPS) or iterative solution-phase coupling.

Objective: Selectively protect the N4-primary amine with Fmoc while maintaining the N1-Boc group.

Materials

-

tert-Butyl 4-amino-3-methylazepane-1-carboxylate (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

NaHCO₃ (2.5 eq)

-

Solvent System: THF/Water (1:1 v/v) or Dioxane/Water (1:1)

Step-by-Step Methodology

-

Dissolution: Dissolve the azepane starting material (1.0 mmol) in THF (5 mL).

-

Buffer Preparation: Dissolve NaHCO₃ (2.5 mmol) in Water (5 mL). Add this slowly to the THF solution. The mixture will become biphasic or cloudy.

-

Reagent Addition: Cool the mixture to 0°C. Add Fmoc-OSu (1.1 mmol) portion-wise over 10 minutes.

-

Scientist's Insight: We use Fmoc-OSu instead of Fmoc-Cl. Fmoc-Cl is too reactive and can lead to di-protection or degradation of the Boc group due to HCl generation. Fmoc-OSu releases N-hydroxysuccinimide, which is benign.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

-

Work-up:

-

Evaporate THF under reduced pressure.

-

Acidify the remaining aqueous layer carefully to pH 4–5 with 1M citric acid (avoid strong mineral acids to protect Boc).

-

Extract with EtOAc (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0%

40%).-

QC Check: 1H NMR should show the characteristic Fmoc doublet (d, ~4.2 ppm) and the Boc singlet (s, ~1.45 ppm).

-

Protocol B: Selective N4-Functionalization (Amide Coupling)

Use Case: Attaching a pharmacophore or amino acid to the N4 position.

Objective: Couple a carboxylic acid (R-COOH) to N4 without removing N1-Boc.

Materials

-

N1-Boc-4-amino-3-methylazepane (1.0 eq)

-

Carboxylic Acid Partner (R-COOH) (1.2 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology

-

Activation: In a dry vial, dissolve R-COOH (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.5 mmol) and stir for 5 minutes at RT.

-

Coupling: Add the solution of N1-Boc-azepane (1.0 mmol) and remaining DIPEA (1.5 mmol) in DMF (2 mL) to the activated acid mixture.

-

Reaction: Stir at RT for 2–12 hours.

-

Self-Validating Step: Monitor LCMS for the disappearance of the amine mass (M+H). If conversion <90% after 4h, add 0.2 eq more HATU.

-

-

Quench: Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

-

Isolation: Dry and concentrate. The crude is usually pure enough for the next step (Boc removal).

Protocol C: Late-Stage N1-Boc Deprotection

Use Case: Releasing the secondary amine for final salt formation or further ring functionalization.

Objective: Remove N1-Boc quantitatively without affecting N4-amides or stereochemistry.

Materials

-

N1-Boc-N4-functionalized azepane

-

4M HCl in Dioxane OR TFA/DCM (1:4)

Step-by-Step Methodology

-

Choice of Acid:

-

Method A (HCl/Dioxane): Preferred for making stable hydrochloride salts.

-

Method B (TFA/DCM): Preferred if the product needs to be purified by Prep-HPLC immediately.

-

-

Reaction (Method A): Dissolve substrate in minimal dry dioxane. Add 4M HCl in Dioxane (10 eq).

-

Observation: Stir at RT. A white precipitate (the amine salt) often forms within 30 minutes.

-

Completion: Stir for 2 hours total.

-

Work-up:

-

For HCl salt: Dilute with Et₂O (diethyl ether). Filter the solid under nitrogen. Wash with Et₂O. Dry in vacuum.

-

For Free Base: Concentrate to dryness. Redissolve in DCM, wash with 1M NaOH (rapidly) to liberate the base, dry over K₂CO₃, and concentrate.

-

Part 3: Visualization & Logic[1]

Workflow Diagram: Orthogonal Strategy

The following diagram illustrates the decision matrix for protecting group manipulation based on the "Boc-Anchor" principle.

Caption: Decision tree for orthogonal protection strategies. Route A favors SPPS; Route B favors scaffold modification at N1.

Part 4: Troubleshooting & Quality Control[1]

Stereochemical Integrity

The 3-methyl-4-amino relationship creates cis and trans diastereomers.

-

Risk: Strong bases (e.g., NaH) or high temperatures can cause epimerization at C3 (alpha to the carbamate/amine).

-

Control: Always use non-nucleophilic bases (DIPEA, Et₃N) for couplings. Avoid thermodynamic equilibration conditions.

-

Validation: Run 1H-NMR in DMSO-d6. The coupling constant (

) between H3 and H4 differs significantly:-

Trans (typically

Hz). -

Cis (typically

Hz).

-

Common Pitfalls

| Issue | Cause | Solution |

| Boc Loss during N4-Protection | Acid generated during reaction (e.g., using Cbz-Cl without enough base). | Use Schotten-Baumann conditions (biphasic NaOH/DCM) or OSu esters. |

| Incomplete Coupling at N4 | Steric hindrance from the adjacent 3-methyl group. | Use high-efficiency coupling agents like HATU or COMU . Increase reaction time. |

| Rotamers in NMR | N-Boc carbamate restricted rotation. | Run NMR at 353K (80°C) in DMSO-d6 to coalesce rotamer peaks for clear assignment. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

-

Organic Syntheses. (2006).[5] Synthesis of tert-Butyl Carbamates. Org. Synth. 2006, 83, 55. Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard Reference Text).

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Improving the yield of tert-Butyl 4-amino-3-methylazepane-1-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of tert-Butyl 4-amino-3-methylazepane-1-carboxylate .

As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the critical bottlenecks in building this specific functionalized 7-membered heterocyclic core. Synthesizing azepane rings is inherently hindered by unfavorable thermodynamics and slow cyclization kinetics compared to their 5- or 6-membered counterparts[1]. Furthermore, controlling the relative stereochemistry between the C3-methyl and C4-amino groups requires precise mechanistic control.

Below, you will find a causality-driven breakdown of the workflow, targeted FAQs, quantitative optimization data, and a self-validating protocol to maximize your yield.

Synthetic Workflow Overview

Synthetic workflow highlighting the two major bottleneck steps in building the functionalized azepane.

Troubleshooting & FAQs

Q1: Why is the yield of the ring expansion step (piperidone to azepanone) consistently low, and how can I minimize regiochemical mixtures? A1: When synthesizing the intermediate tert-butyl 3-methyl-4-oxoazepane-1-carboxylate via the ring expansion of N-Boc-3-methyl-4-piperidone, the primary issue is the competitive migration of the C3 vs. C5 carbon during the diazo-insertion mechanism. The C3-methyl group alters the migratory aptitude of the adjacent carbon bonds. The Fix: Substitute standard diazomethane with trimethylsilyldiazomethane (TMS-CHN₂) and strictly control the Lewis acid environment using BF₃·OEt₂ at -78 °C. This specific combination stabilizes the transition state, favoring the regioselective insertion that yields the desired 4-oxoazepane isomer while suppressing unwanted epoxide formation or polymerization[2].